molecular formula C17H10ClN3O4 B11168193 (R)-2'-amino-7-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

(R)-2'-amino-7-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

Cat. No.: B11168193
M. Wt: 355.7 g/mol
InChI Key: SMUIBMQLTNMDIO-QGZVFWFLSA-N
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Description

®-2’-amino-7-chloro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile is a complex organic compound belonging to the spirooxindole family. These compounds are characterized by their unique spirocyclic structure, which includes a chiral center that contributes to their biological activity. Spirooxindoles are known for their diverse pharmacological properties, making them valuable in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2’-amino-7-chloro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile typically involves a multi-component reaction. One common method is the catalyst-free four-component domino reaction. This reaction involves the sequential combination of nitroketene dithioacetals, alkylamine or benzylamine, isatin, and various enolizable active methylene structures such as pyrazolone, barbituric acid, 1,3-indandione, and 2-hydroxy-1,4-naphthoquinone under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2’-amino-7-chloro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2’-amino-7-chloro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure and chiral center contribute to its interaction with biological targets, making it a candidate for drug development.

Medicine

In medicine, ®-2’-amino-7-chloro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile has shown promise in preclinical studies for its antiviral, antibacterial, antifungal, anti-HIV, and anti-cancer activities . Its ability to interact with multiple biological targets makes it a versatile compound for therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of ®-2’-amino-7-chloro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chiral center and spirocyclic structure contribute to its binding affinity and specificity. The compound can modulate various biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]
  • Spiro[indoline-3,5’-pyrano[2,3-d]pyrimidine]
  • Spiro[indeno[1,2-b]pyran-4,3’-indoline]
  • Spiro[benzo[g]chromene-4,3’-indoline]

Uniqueness

Compared to these similar compounds, ®-2’-amino-7-chloro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carbonitrile stands out due to its specific substitution pattern and chiral center. These features contribute to its unique biological activity and potential therapeutic applications.

Properties

Molecular Formula

C17H10ClN3O4

Molecular Weight

355.7 g/mol

IUPAC Name

(3R)-2'-amino-7-chloro-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile

InChI

InChI=1S/C17H10ClN3O4/c1-7-5-11-12(15(22)24-7)17(9(6-19)14(20)25-11)8-3-2-4-10(18)13(8)21-16(17)23/h2-5H,20H2,1H3,(H,21,23)/t17-/m1/s1

InChI Key

SMUIBMQLTNMDIO-QGZVFWFLSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)O1)[C@@]3(C4=C(C(=CC=C4)Cl)NC3=O)C(=C(O2)N)C#N

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=C(C(=CC=C4)Cl)NC3=O)C(=C(O2)N)C#N

Origin of Product

United States

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